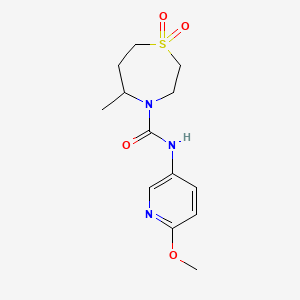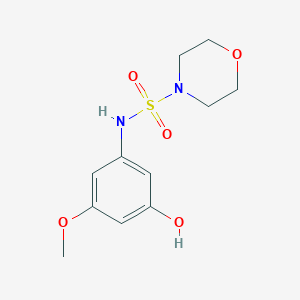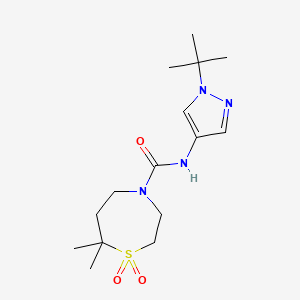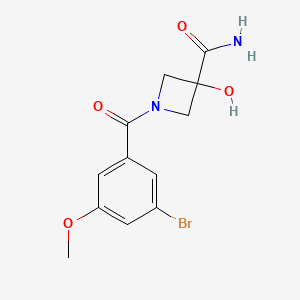![molecular formula C16H23NO5S B7448986 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B7448986.png)
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid is a sulfamoylbenzoic acid derivative that has garnered attention due to its promising biological properties. This compound is characterized by the presence of a cyclohexyl group, a hydroxypropyl group, and a sulfamoyl group attached to a benzoic acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.
Introduction of the Hydroxypropyl Group: This can be achieved through an epoxide ring-opening reaction using a suitable nucleophile.
Sulfamoylation: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base.
Benzoic Acid Core Formation: The final step involves the formation of the benzoic acid core through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone.
Reduction: The benzoic acid group can be reduced to a benzyl alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfamoylbenzoic acid: A simpler analog with similar sulfamoyl functionality.
4-(Cyclohexylsulfamoyl)benzoic acid: Lacks the hydroxypropyl group but retains the cyclohexyl and sulfamoyl groups.
4-(2-Hydroxypropylsulfamoyl)benzoic acid: Similar structure but without the cyclohexyl group.
Uniqueness
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid is unique due to the combination of the cyclohexyl, hydroxypropyl, and sulfamoyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-[cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12(18)11-17(14-5-3-2-4-6-14)23(21,22)15-9-7-13(8-10-15)16(19)20/h7-10,12,14,18H,2-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOSWOJYRIHJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-methoxy-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]quinolin-2-amine](/img/structure/B7448920.png)

![2-methoxy-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7448923.png)

![1-[[4-(8-Azabicyclo[3.2.1]octane-8-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7448933.png)
![N-[[1-(quinolin-6-ylmethyl)triazol-4-yl]methyl]cyclopropanesulfonamide](/img/structure/B7448946.png)
![1-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7448952.png)
![2-(2-Spiro[3,5-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-4-ylethoxy)acetic acid](/img/structure/B7448954.png)
![2-[[3-(Dimethylamino)cyclobutyl]methylsulfamoyl]-4-methoxybenzoic acid](/img/structure/B7448957.png)
![5-[But-2-ynyl(methyl)sulfamoyl]-3-fluoro-2-methylbenzoic acid](/img/structure/B7448966.png)
![N-[[4-[6-(2,6-difluorophenyl)pyridazin-3-yl]morpholin-2-yl]methyl]acetamide](/img/structure/B7448971.png)


![N,N-dimethyl-2-[1-[(1R)-1-pyridin-2-ylethyl]triazol-4-yl]ethanesulfonamide](/img/structure/B7449008.png)
